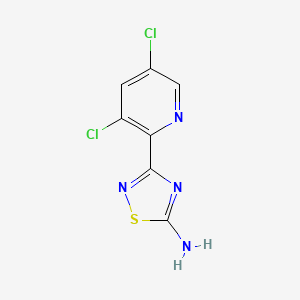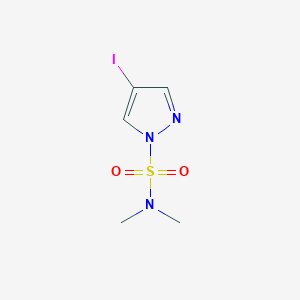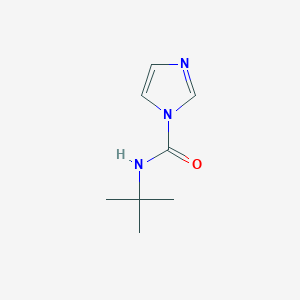
N-(4-chlorophenyl)-3-nitropyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-3-nitropyridin-4-amine is an organic compound that belongs to the class of aromatic amines It features a pyridine ring substituted with a nitro group at the 3-position and an amino group at the 4-position, which is further substituted with a 4-chlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-3-nitropyridin-4-amine typically involves the nitration of 4-aminopyridine followed by a coupling reaction with 4-chloronitrobenzene. The nitration step can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting 3-nitro-4-aminopyridine is then reacted with 4-chloronitrobenzene in the presence of a suitable base, such as potassium carbonate, to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-chlorophenyl)-3-nitropyridin-4-amine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, where the amino group can be oxidized to a nitroso or nitro group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 3-amino-4-(4-chlorophenyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 3-nitroso-4-(4-chlorophenyl)pyridine or 3-nitro-4-(4-chlorophenyl)pyridine.
Applications De Recherche Scientifique
N-(4-chlorophenyl)-3-nitropyridin-4-amine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties such as enhanced thermal stability or electronic characteristics.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: The compound can be used in the development of agrochemicals or as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of N-(4-chlorophenyl)-3-nitropyridin-4-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the nitro and chloro groups can influence its binding affinity and specificity towards these targets. The compound may also undergo metabolic transformations in vivo, leading to active metabolites that exert their effects through various molecular pathways .
Comparaison Avec Des Composés Similaires
N-(4-chlorophenyl)-3-nitropyridin-4-amine can be compared with other similar compounds such as:
N-(4-chlorophenyl)-3-nitroaniline: Similar structure but with an aniline core instead of a pyridine ring.
N-(4-chlorophenyl)-3-nitrobenzamide: Contains a benzamide core with similar substituents.
N-(4-chlorophenyl)-3-nitrothiophene: Features a thiophene ring instead of a pyridine ring.
These compounds share similar functional groups but differ in their core structures, which can influence their chemical reactivity and biological activity. This compound is unique due to its pyridine core, which can participate in additional interactions and reactions compared to other aromatic systems .
Propriétés
Numéro CAS |
56809-50-8 |
|---|---|
Formule moléculaire |
C11H8ClN3O2 |
Poids moléculaire |
249.65 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-3-nitropyridin-4-amine |
InChI |
InChI=1S/C11H8ClN3O2/c12-8-1-3-9(4-2-8)14-10-5-6-13-7-11(10)15(16)17/h1-7H,(H,13,14) |
Clé InChI |
KAMDRDMOIHSXAL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC2=C(C=NC=C2)[N+](=O)[O-])Cl |
Solubilité |
16.6 [ug/mL] (The mean of the results at pH 7.4) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(4-hydroxy-3-methylphenyl)ethyl]carbamate](/img/structure/B13882799.png)
![Methyl 4-[2-(acetyloxymethyl)pyridin-4-yl]benzoate](/img/structure/B13882800.png)
![4-Methylsulfanylthieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13882801.png)



![2-[(6-Aminoindazol-1-yl)amino]ethanol](/img/structure/B13882831.png)

![N-methyl-3-[[4-(4-propylpiperidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13882844.png)
![3-(4-bromophenyl)-7-Oxa-1,4-diazaspiro[4.4]nonan-2-one](/img/structure/B13882848.png)




